Thiomorpholine-3-thione Thiomorpholine-3-thione
Brand Name: Vulcanchem
CAS No.: 21009-58-5
VCID: VC4091778
InChI: InChI=1S/C4H7NS2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6)
SMILES: C1CSCC(=S)N1
Molecular Formula: C4H7NS2
Molecular Weight: 133.2 g/mol

Thiomorpholine-3-thione

CAS No.: 21009-58-5

Cat. No.: VC4091778

Molecular Formula: C4H7NS2

Molecular Weight: 133.2 g/mol

* For research use only. Not for human or veterinary use.

Thiomorpholine-3-thione - 21009-58-5

Specification

CAS No. 21009-58-5
Molecular Formula C4H7NS2
Molecular Weight 133.2 g/mol
IUPAC Name thiomorpholine-3-thione
Standard InChI InChI=1S/C4H7NS2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6)
Standard InChI Key CAQSLXADSMAWHL-UHFFFAOYSA-N
SMILES C1CSCC(=S)N1
Canonical SMILES C1CSCC(=S)N1

Introduction

Structural and Molecular Characteristics

Thiomorpholine-3-thione belongs to the thiomorpholine family, which comprises saturated six-membered rings containing one sulfur atom. The thione group at the 3-position distinguishes it from its oxygenated analog, thiomorpholin-3-one (C₄H₇NOS), where the carbonyl (C=O) group replaces the thione . The molecular structure of thiomorpholine-3-thione is pivotal to its reactivity, as the sulfur atoms in both the ring and thione group serve as potential donor sites for metal coordination.

Table 1: Comparative molecular properties of thiomorpholine-3-thione and thiomorpholin-3-one

PropertyThiomorpholine-3-thione (C₄H₇NS₂)Thiomorpholin-3-one (C₄H₇NOS)
Molecular Weight137.24 g/mol117.17 g/mol
Key Functional GroupThione (C=S)Carbonyl (C=O)
Coordination SitesSulfur (thione), ring sulfurOxygen (carbonyl), ring sulfur

The presence of the thione group enhances the compound’s ability to form stable metal complexes, as demonstrated in studies involving chromium(III) halides .

Synthesis and Preparation

Thiomorpholine-3-thione is typically synthesized via thionation reactions, where oxygen atoms in precursor compounds are replaced with sulfur. For example, thiomorpholin-3-one can be converted to the thione derivative using phosphorus pentasulfide (P₂S₅), a common thionating agent. While explicit synthetic protocols for thiomorpholine-3-thione are scarce in the literature, analogous methods for related thiones provide a plausible pathway .

In a seminal study, chromium(III) complexes of thiomorpholine-3-thione were prepared by reacting CrX₃·nH₂O (X = Cl, Br, I) with the ligand in ethanol under reflux conditions . The reaction mechanism involves the thione sulfur coordinating to the metal center, forming complexes such as [Cr(C₄H₇NS₂)₃X₃]. These complexes were characterized using vibrational spectroscopy, magnetism measurements, and electronic absorption spectra .

Chemical and Physical Properties

  • Thermal Stability: The chromium(III) complexes decompose at elevated temperatures, releasing sulfur oxides and carbon monoxide .

  • Solubility: The ligand is likely soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), given its use in coordination chemistry .

  • Spectroscopic Features: Infrared (IR) spectra of thiomorpholine-3-thione complexes exhibit characteristic ν(C=S) stretches near 1100 cm⁻¹, confirming thione participation in bonding .

Coordination Chemistry and Metal Complexes

Thiomorpholine-3-thione’s primary application lies in its role as a ligand for transition metals. A landmark study by Gupta et al. (1974) investigated its complexes with chromium(III) halides :

Key Findings:

  • Binding Mode: The thione sulfur atom serves as the primary donor site, forming monodentate complexes with Cr(III).

  • Complex Geometry: Hexacoordinate chromium centers were observed, with three thiomorpholine-3-thione ligands and three halide ions completing the octahedral geometry .

  • Magnetic Properties: Magnetic moments (μeff) of 3.70–3.90 BM indicated high-spin d³ configurations, consistent with Cr(III) complexes .

Table 2: Spectroscopic parameters for [Cr(C₄H₇NS₂)₃X₃] complexes

ParameterCrCl₃ ComplexCrBr₃ ComplexCrI₃ Complex
ν(Cr-S) (cm⁻¹)315308295
μeff (BM)3.853.783.72
Λₘ (S cm² mol⁻¹)15.214.814.1

These complexes exhibit distinct electronic absorption bands in the visible region, attributed to d-d transitions and ligand-to-metal charge transfer (LMCT) .

Future Research Directions

  • Synthetic Optimization: Developing scalable, high-yield synthesis methods for thiomorpholine-3-thione.

  • Expanded Coordination Studies: Exploring complexes with other transition metals (e.g., Fe, Cu) for catalytic applications.

  • Biological Screening: Evaluating the compound’s pharmacokinetic and toxicological profiles for medicinal potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator